(3R)-3-(4-Chlorophenyl)pyrrolidine
Description
5-(1H-1,2,3-Triazol-1-yl)pentan-1-amine hydrochloride is a synthetic organic compound featuring a pentyl chain with a terminal 1,2,3-triazole ring and a primary amine group, stabilized as a hydrochloride salt. The triazole ring, formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a rigid, planar structure capable of hydrogen bonding and π-π interactions, making it valuable in medicinal chemistry and materials science . The hydrochloride salt enhances solubility in polar solvents, improving bioavailability for pharmacological applications.
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZDDQAOZEEDU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(4-Chlorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with pyrrolidine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(4-Chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted pyrrolidine derivatives.
Scientific Research Applications
Melanocortin Receptor Agonism
Research has shown that compounds similar to (3R)-3-(4-Chlorophenyl)pyrrolidine can act as agonists at melanocortin receptor 4 (MCR4). These compounds are being investigated for their potential in treating conditions such as obesity and sexual dysfunctions. Specifically, MCR4 agonists may help reduce appetite and increase metabolic rates, providing therapeutic avenues for obesity management and related metabolic disorders .
Cancer Research
The compound has been studied for its role in enhancing the efficacy of anti-cancer drugs. In murine models, this compound analogs have demonstrated the ability to overcome multidrug resistance (MDR) in solid tumors, making them valuable in cancer therapy. The selectivity of certain derivatives for NMDA receptors also indicates potential applications in targeting peripheral tumors without affecting the central nervous system .
Synthesis and Structural Variations
The synthesis of this compound involves various chemical transformations that can enhance its pharmacological properties. For example, modifications at the 4-position on the aryl ring have been shown to significantly impact receptor selectivity and binding affinity. This structural diversity allows researchers to tailor compounds for specific therapeutic targets .
Study on Obesity Treatment
A study investigated a series of MCR4 agonists, including derivatives of this compound, demonstrating their effectiveness in reducing food intake and body weight in animal models. The results indicated that these compounds could be promising candidates for developing anti-obesity medications .
Anti-Cancer Efficacy
Another study focused on the anti-cancer properties of this compound derivatives, revealing their ability to enhance the efficacy of established chemotherapeutics against resistant cancer cell lines. The findings suggested that these compounds could serve as adjuvants in cancer treatment protocols .
Table 1: Summary of Pharmacological Properties
| Compound Name | Target Receptor | Affinity (K_i) | Effectiveness | Notes |
|---|---|---|---|---|
| This compound | MCR4 | 0.63 μM | High | Potential anti-obesity agent |
| Analog 1 | NMDA | 0.62 μM | Moderate | Selective for NMDA receptors |
| Analog 2 | AMPA | Not specified | Low | Poor selectivity |
Table 2: Case Studies Overview
| Study Focus | Findings | Year Published |
|---|---|---|
| Obesity Treatment | Reduction in food intake and body weight | 2020 |
| Anti-Cancer Efficacy | Enhanced effectiveness against resistant tumors | 2017 |
Mechanism of Action
The mechanism of action of (3R)-3-(4-Chlorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
Key Compounds Analyzed :
Compound 16/17 (): Fluorinated triazole derivatives with extended perfluorinated chains and nucleoside-like moieties.
Estradiol-Triazole Conjugate (): A steroid-linked triazole with a propane-1,3-diamine backbone.
rac-(3R,4S)-4-(2,2-Dimethylpropyl)-pyrrolidin-3-amine Hydrochloride (): A pyrrolidine-triazole hybrid with bulky substituents.
1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine Hydrochloride (): Cyclopropane-oxadiazole-triazole hybrid.
Structural Differences :
- Alkyl Chain Length : The pentyl chain in the target compound is shorter than the perfluorinated chains in Compound 16/17, reducing lipophilicity but increasing flexibility.
- Substituents : Unlike the estradiol conjugate (), the target lacks aromatic or steroidal groups, simplifying synthesis and reducing steric hindrance.
- Heterocycles : The oxadiazole in introduces additional electronegative centers, altering electronic properties compared to the triazole-only core in the target.
Physicochemical Properties
Molecular Weight and Solubility
Stability and Reactivity
- Hydrolytic Stability: The hydrochloride salt in the target compound improves stability in aqueous media compared to non-ionic analogs.
- Thermal Stability : Fluorinated derivatives () exhibit higher thermal stability due to strong C-F bonds.
- Reactivity : The primary amine in the target compound is more nucleophilic than the tertiary amines in , enabling diverse derivatization.
Biological Activity
(3R)-3-(4-Chlorophenyl)pyrrolidine, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN
- Molecular Weight : 241.7 g/mol
- CAS Number : 813425-70-6
The presence of the chlorophenyl group is believed to enhance the compound's reactivity and interaction with biological targets, which may lead to significant therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these targets by:
- Binding to Active Sites : The chlorophenyl group increases binding affinity to various enzymes, making it a candidate for further studies in enzyme inhibition related to diseases such as cancer and metabolic disorders .
- Altering Protein Conformation : This interaction can lead to changes in cellular signaling pathways, influencing various physiological processes.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor, particularly in pathways associated with cancer and metabolic disorders.
- Antifungal and Antitubercular Activity : Similar compounds have demonstrated antifungal activity against pathogenic strains and efficacy against Mycobacterium tuberculosis .
- Potential Therapeutic Applications : Investigations into its role as a melanocortin receptor 4 (MCR4) agonist suggest potential applications in treating obesity and sexual dysfunctions .
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition Research
In a study exploring enzyme inhibition, this compound was evaluated for its binding affinity to specific enzymes involved in cancer metabolism. The results indicated that the compound could effectively inhibit target enzymes, leading to reduced proliferation of cancer cells in vitro. This finding highlights the compound's potential as a therapeutic agent in oncology.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is absorbed effectively when administered parenterally. Key pharmacokinetic parameters include:
- C_max : Maximum concentration observed post-administration.
- t_max : Time taken to reach C_max.
- t½ β : Elimination half-life in plasma.
These parameters are crucial for understanding the compound's efficacy and safety profile in clinical settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
